molecular formula C7H11BrN2 B1294187 4-Bromo-1-butyl-1H-pyrazole CAS No. 957062-61-2

4-Bromo-1-butyl-1H-pyrazole

Cat. No.: B1294187
CAS No.: 957062-61-2
M. Wt: 203.08 g/mol
InChI Key: KUKZNMXVEOCKFE-UHFFFAOYSA-N
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Description

4-Bromo-1-butyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the fourth position and a butyl group at the first position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Scientific Research Applications

4-Bromo-1-butyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, dyes, and advanced materials due to its versatile reactivity and stability.

Safety and Hazards

4-Bromopyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may also be used as a starting material in the synthesis of 1,4’-bipyrazoles. It may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-1-butyl-1H-pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body.

Mode of Action

This compound interacts with its target, liver alcohol dehydrogenase, by inhibiting its activity . This inhibition results in a decrease in the metabolism of certain alcohols and aldehydes.

Biochemical Pathways

The inhibition of liver alcohol dehydrogenase by this compound affects the alcohol metabolism pathway. This can lead to an accumulation of alcohols and aldehydes in the body, which can have various downstream effects, including potential toxicity .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of liver alcohol dehydrogenase, leading to altered alcohol and aldehyde metabolism . This can result in an accumulation of these substances in the body, potentially leading to various physiological effects.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-butyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, this compound can form binary adducts with titanium tetrachloride, indicating its potential to interact with metal ions . These interactions suggest that this compound can modulate enzymatic activity and protein function, making it a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can act as an inhibitor of liver alcohol dehydrogenase, affecting the metabolic pathways involving alcohols . This inhibition can lead to alterations in cellular metabolism and energy production. Furthermore, its interaction with metal ions can impact cellular signaling pathways, potentially affecting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, its inhibition of liver alcohol dehydrogenase is achieved through binding to the enzyme’s active site, preventing substrate access . Additionally, this compound can form complexes with metal ions, influencing their availability and reactivity in biochemical reactions . These interactions highlight the compound’s ability to modulate enzymatic activity and protein function at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to this compound may lead to cumulative effects on cellular metabolism and function, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions . Higher doses can lead to toxic effects, including disruptions in cellular metabolism and organ function. Studies have reported threshold effects, where the compound’s impact becomes pronounced beyond a certain dosage . Understanding these dosage-dependent effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of liver alcohol dehydrogenase affects the metabolism of alcohols, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound’s interaction with metal ions can influence other metabolic pathways, potentially affecting the synthesis and degradation of biomolecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, its ability to form complexes with metal ions may affect its distribution within cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For example, its interaction with metal ions may facilitate its localization to organelles involved in metal ion metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-butyl-1H-pyrazole typically involves the reaction of 4-bromopyrazole with butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 4-bromopyrazole reacts with butyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Catalysts and advanced purification techniques are often employed to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-butyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-1-ethyl-1H-pyrazole
  • 4-Bromo-1-propyl-1H-pyrazole

Comparison: Compared to its analogs, 4-Bromo-1-butyl-1H-pyrazole has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The butyl group provides a balance between hydrophobicity and steric effects, making it a unique candidate for various applications. Its bromine atom also allows for further functionalization through substitution reactions, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

4-bromo-1-butylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKZNMXVEOCKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650098
Record name 4-Bromo-1-butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-61-2
Record name 4-Bromo-1-butyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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